![molecular formula C10H12BrNO2 B5596708 5-bromo-2-propoxybenzaldehyde oxime](/img/structure/B5596708.png)
5-bromo-2-propoxybenzaldehyde oxime
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Overview
Description
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, closely related to 5-bromo-2-propoxybenzaldehyde oxime, involves a three-step sequence with a key step of selective palladium-catalyzed ortho-bromination. O-Methyloxime acts as a directing group in this reaction, enabling the rapid deprotection of substituted 2-bromobenzaldoximes to afford the target bromobenzaldehydes with good overall yields (Dubost et al., 2011).
Molecular Structure Analysis
The molecular structure and packing of bromo-dimethoxybenzaldehydes, which share structural similarities with 5-bromo-2-propoxybenzaldehyde oxime, have been characterized by X-ray diffraction. These analyses help understand the effect of bromine substitution in the aromatic ring on the compound's physical and chemical properties (Borges et al., 2022).
Chemical Reactions and Properties
Palladium-catalyzed reactions play a crucial role in the synthesis of bromobenzaldehydes and their derivatives, including oximes. These reactions enable the formation of complex molecules with high specificity and yield, demonstrating the chemical reactivity and versatility of bromobenzaldehyde oximes in organic synthesis (Cho et al., 2004).
Physical Properties Analysis
The bromination of benzaldehyde derivatives significantly affects their physical properties, including their optical responses. Studies on 2,3-dimethoxybenzaldehyde and its brominated derivatives have shown that bromine substitution can enhance the compound's nonlinear optical properties, providing insights into the physical properties of related compounds like 5-bromo-2-propoxybenzaldehyde oxime (Aguiar et al., 2022).
Chemical Properties Analysis
The electronic properties of bromobenzaldehyde oximes, including frontier molecular orbitals and molecular electrostatic potential maps, have been studied to predict their reactivity and stability. These studies are crucial for understanding the chemical behavior of 5-bromo-2-propoxybenzaldehyde oxime and its utility in various chemical reactions (Borges et al., 2022).
properties
IUPAC Name |
(NE)-N-[(5-bromo-2-propoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7,13H,2,5H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDKQYSCCPXCDG-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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